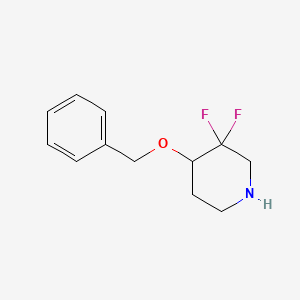

4-(Benzyloxy)-3,3-difluoropiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-4-phenylmethoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKTQVTONDPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1OCC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276872 | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206540-59-1 | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206540-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 4-(Benzyloxy)-3,3-difluoropiperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The unique electronic nature of the fluorine atom can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. Among the myriad of fluorinated building blocks, piperidine derivatives are of particular interest due to their prevalence in numerous clinically successful drugs. This guide provides an in-depth technical overview of 4-(benzyloxy)-3,3-difluoropiperidine (CAS Number: 1206540-59-1), a versatile intermediate that leverages the benefits of both the piperidine core and gem-difluorination to enable the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Physicochemical Properties and Structural Features

The introduction of the gem-difluoro group at the 3-position of the piperidine ring in 4-(benzyloxy)-3,3-difluoropiperidine has profound effects on its fundamental properties, which are critical for its utility in drug design.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1206540-59-1 | Arctom Scientific[1] |

| Molecular Formula | C₁₂H₁₅F₂NO | Arctom Scientific[1] |

| Molecular Weight | 227.25 g/mol | Arctom Scientific[1] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Boiling Point | Not determined | Arctom Scientific[1] |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Impact of 3,3-Difluorination

The presence of the two fluorine atoms significantly influences the electron density of the piperidine ring. This has two major consequences of high importance in medicinal chemistry:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen.[2] This reduction in pKa can be advantageous in drug design as it can mitigate potential off-target effects, such as hERG channel affinity, which is often associated with basic amines.[3]

-

Conformational Rigidity and Lipophilicity: The gem-difluoro group introduces a significant dipole moment and can influence the conformational preference of the piperidine ring.[4] This can lead to more defined structure-activity relationships (SAR) during lead optimization. Furthermore, fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[5]

Synthesis and Chemical Reactivity

The synthesis of 4-(benzyloxy)-3,3-difluoropiperidine has been reported, providing a reliable route for its production as a key building block.[3]

Synthetic Pathway Overview

A common synthetic approach involves a multi-step sequence starting from readily available materials.[3] The key steps typically include:

-

1,4-Addition: A Reformatsky-type reaction involving the 1,4-addition of ethyl bromodifluoroacetate to an appropriate Michael acceptor.

-

Reduction of a Nitrile Group: Subsequent reduction of a nitrile functionality to the corresponding amine.

-

Lactamization: Intramolecular cyclization to form a piperidinone intermediate.

-

Reduction of the Lactam: Final reduction of the lactam to yield the desired piperidine ring.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine[3]

This protocol is adapted from the literature and should be performed by qualified personnel in a suitable laboratory setting.

-

Step 1: 1,4-Addition. In a flame-dried flask under an inert atmosphere, suspend copper powder in a suitable solvent (e.g., DMSO). Add the starting acrylonitrile derivative and ethyl bromodifluoroacetate. Heat the reaction mixture and monitor for completion by TLC or GC-MS.

-

Step 2: Borane Reduction. After workup and purification of the adduct from Step 1, dissolve it in an appropriate solvent (e.g., THF). Add a solution of borane-dimethyl sulfide complex (BMS) or another suitable reducing agent. Stir the reaction at room temperature until the nitrile group is fully reduced.

-

Step 3: Lactamization. Following the reduction, the resulting amino ester can be induced to cyclize into the corresponding lactam, often by heating in a suitable solvent.

-

Step 4: Lactam Reduction. Dissolve the purified lactam in an anhydrous solvent (e.g., THF) and treat it with a reducing agent such as borane-THF complex. After the reaction is complete, quench carefully and perform an aqueous workup to isolate the final product, 4-(benzyloxy)-3,3-difluoropiperidine.

Chemical Reactivity

The primary reactive site on the unprotected 4-(benzyloxy)-3,3-difluoropiperidine is the secondary amine. This nitrogen can be readily functionalized through various reactions, including:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

Amide Formation: Acylation with acid chlorides or activated carboxylic acids.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

The benzyloxy group at the 4-position can also be cleaved under hydrogenolysis conditions to reveal a hydroxyl group, providing another point for diversification.

Applications in Drug Discovery and Medicinal Chemistry

4-(Benzyloxy)-3,3-difluoropiperidine is a valuable building block for the synthesis of complex molecules with therapeutic potential, most notably as antagonists for the dopamine D4 receptor (D4R).[6][7]

Dopamine D4 Receptor Antagonists

The D4 receptor is a target of significant interest for the treatment of various CNS disorders. Research has shown that the 3,3-difluoropiperidine scaffold can be incorporated into molecules that exhibit high affinity and selectivity for the D4 receptor.[6][7] The benzyloxy group serves as a convenient handle for introducing various substituents to explore the SAR and optimize properties such as potency, selectivity, and metabolic stability.

In one such study, a series of 3,3- and 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds were synthesized and evaluated as dopamine D4 antagonists.[7] While the 3,3-difluoro analogs were found to be less active, which was attributed to the reduced basicity of the piperidine nitrogen, this highlights the critical role of the fluorine substitution in fine-tuning the electronic properties of the scaffold.[7]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the piperidine ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl group. The protons on the carbon bearing the benzyloxy group and the adjacent difluorinated carbon will likely exhibit complex splitting patterns due to coupling with fluorine.

-

¹³C NMR: Will display signals for all carbon atoms, with the carbon at the 3-position showing a characteristic triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: Will show a signal corresponding to the two equivalent fluorine atoms, likely as a complex multiplet due to coupling with adjacent protons.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (227.25 g/mol ). Fragmentation patterns would likely involve loss of the benzyl group or fragments of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H (aliphatic and aromatic), C-O (ether), and C-F bonds. The absence of a carbonyl stretch would confirm the complete reduction of the lactam precursor.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-(benzyloxy)-3,3-difluoropiperidine is not widely available. However, based on its structure and the safety information for related compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(Benzyloxy)-3,3-difluoropiperidine is a valuable and versatile building block in medicinal chemistry. The strategic placement of the gem-difluoro group provides a powerful means to modulate the physicochemical properties of the piperidine scaffold, offering advantages in lead optimization. Its demonstrated utility in the synthesis of dopamine D4 receptor antagonists underscores its potential for the development of novel therapeutics for CNS disorders. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the importance of such strategically fluorinated intermediates is set to increase, making 4-(benzyloxy)-3,3-difluoropiperidine a key component in the modern drug discovery toolbox.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Mez-García, J., O'Hagan, D., & Slawin, A. M. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2358-2364.

- Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.

- Kühne, R., & Müller, K. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry, 74(12), 941-949.

- Pérez-Garcı́a, P. M., & Schoenebeck, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry–A European Journal, 26(28), 6141-6147.

- Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024).

- Supporting Information for various chemical syntheses. (n.d.).

- Jeffries, D. E., Witt, J. O., McCollum, A. L., Temple, K. J., Hurtado, M. A., Harp, J. M., ... & Hopkins, C. R. (2022). Synthesis and Biological Characterization of 4, 4‐Difluoro‐3‐(phenoxymethyl) piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 17(15), e202200298.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Benzyloxy)-3-fluorophenylboronic acid.

- Jeffries, D. E., Witt, J. O., McCollum, A. L., Temple, K. J., Hurtado, M. A., Harp, J. M., ... & Hopkins, C. R. (2022). Synthesis and biological characterization of 4, 4-difluoro-3-(phenoxymethyl) piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.

- Hu, L. Y., Ryder, T. R., Rafferty, M. F., Feng, M. R., Lotarski, S. M., Rock, D. M., ... & Millerman, E. (1999). Synthesis and anticonvulsant and analgesic properties of a series of 4-benzyloxyaniline analogues as neuronal N-type calcium channel blockers. Journal of medicinal chemistry, 42(22), 4239-4249.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-(Benzyloxy)-3,3-difluoropiperidine: A Versatile Fluorinated Scaffold for Drug Discovery

Foreword: The Strategic Incorporation of Fluorine in Modern Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. This small yet highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The strategic placement of fluorine can enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability, all of which are critical parameters in the development of effective therapeutic agents.[1] This guide focuses on 4-(benzyloxy)-3,3-difluoropiperidine, a heterocyclic building block that marries the conformational constraints of a piperidine ring with the unique electronic properties of a gem-difluoro group and the versatile benzyloxy moiety. This combination makes it a highly valuable intermediate for the synthesis of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Core Physicochemical Properties of 4-(Benzyloxy)-3,3-difluoropiperidine

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives. While extensive experimental data for 4-(benzyloxy)-3,3-difluoropiperidine is not broadly published, the available information, combined with predicted values, provides a solid foundation for its application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅F₂NO | [2] |

| Molecular Weight | 227.25 g/mol | [2] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Boiling Point | Predicted: 292.2 ± 40.0 °C | Commercial Supplier Data |

| Density | Predicted: 1.16 ± 0.1 g/cm³ | Commercial Supplier Data |

| pKa (of the piperidine nitrogen) | Predicted: 5.89 ± 0.10 | Commercial Supplier Data |

| LogP (Octanol-Water Partition Coefficient) | Predicted: ~2.5-3.0 | Cheminformatics Prediction |

| Hydrochloride Salt Appearance | White solid | [3] |

| Hydrochloride Salt Storage | 0-8 °C | [3] |

Expert Insights: The gem-difluoro group at the 3-position is expected to significantly lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which reduces the electron density on the nitrogen, making it less basic. This modulation of basicity is a critical feature in drug design, as it can influence a compound's solubility, absorption, and interaction with biological targets. The benzyloxy group contributes to the compound's lipophilicity, which is reflected in the predicted LogP value.

Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine: A Step-by-Step Protocol

The synthesis of 4-(benzyloxy)-3,3-difluoropiperidine has been reported as part of a broader investigation into the synthesis of 4-substituted 3,3-difluoropiperidines.[4] The methodology involves a multi-step sequence that is robust and allows for the introduction of various substituents at the 4-position.

Experimental Protocol:

The synthesis of 4-(benzyloxy)-3,3-difluoropiperidine is achieved through a multi-step sequence, as described by Surmont et al.[4] While the full experimental details for this specific compound are not explicitly detailed in the publication, the general methodology for analogous structures is provided. The key steps are outlined below:

-

1,4-Addition: The synthesis commences with a 1,4-addition of ethyl bromodifluoroacetate to an appropriate Michael acceptor, such as a 3-substituted acrylonitrile, in the presence of copper powder. This step introduces the critical difluoroacetate moiety.

-

Reduction of the Cyano Group: The cyano group of the resulting adduct is then reduced to a primary amine. Borane complexes are typically effective reagents for this transformation.

-

Lactamization: The newly formed amino group undergoes intramolecular cyclization with the ester to form a difluorinated piperidinone (a lactam).

-

Lactam Reduction: The final step involves the reduction of the lactam to the corresponding piperidine. This is often accomplished using a powerful reducing agent like lithium aluminum hydride.

Causality Behind Experimental Choices:

-

Copper Powder in 1,4-Addition: Copper is essential for the generation of the organocopper species from ethyl bromodifluoroacetate, which then undergoes the conjugate addition.

-

Borane Reduction: Borane is a relatively mild and selective reducing agent for nitriles, minimizing side reactions.

-

Two-Step Reduction via Lactam: The two-step process of lactamization followed by reduction is a common and effective strategy for the synthesis of cyclic amines from amino esters. It often provides cleaner reactions and better yields than a direct reductive amination approach.

Caption: Synthetic workflow for 4-substituted 3,3-difluoropiperidines.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons (a singlet around 4.5-5.0 ppm) and the aromatic protons of the benzyl group (multiplets between 7.2 and 7.5 ppm). The piperidine ring protons would appear as complex multiplets in the aliphatic region, with their chemical shifts and coupling constants influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring. The carbon bearing the two fluorine atoms (C3) would exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a single resonance for the two equivalent fluorine atoms, likely split by coupling to adjacent protons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 227.25.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-(benzyloxy)-3,3-difluoropiperidine lies in its application as a versatile scaffold in medicinal chemistry. The combination of the conformationally restricted piperidine ring, the electron-withdrawing difluoro group, and the modifiable benzyloxy moiety provides a rich platform for the design of novel bioactive molecules.

Dopamine D4 Receptor Antagonists

Research has shown that the 3- and 4-benzyloxypiperidine scaffolds are promising structures for the development of potent and selective dopamine D4 receptor (D4R) antagonists.[1] Derivatives of these scaffolds have demonstrated high selectivity for the D4R over other dopamine receptor subtypes.[1] The incorporation of the 3,3-difluoro motif is a strategic modification aimed at fine-tuning the physicochemical properties of these antagonists, potentially leading to improved metabolic stability and pharmacokinetic profiles.[1] Although specific biological activity data for derivatives of 4-(benzyloxy)-3,3-difluoropiperidine as D4R antagonists is not yet published, this remains a promising area of investigation given the therapeutic potential of D4R antagonists in various neurological and psychiatric disorders.

A Building Block for Further Elaboration

The benzyloxy group, while contributing to the pharmacological profile of some derivatives, can also serve as a protecting group for the 4-hydroxy functionality.[4] This allows for chemical modifications at other positions of the piperidine ring, followed by deprotection to reveal the hydroxyl group for further functionalization. This versatility makes 4-(benzyloxy)-3,3-difluoropiperidine a valuable intermediate in the synthesis of more complex molecules. For instance, it has been converted to N-protected 3,3-difluoro-4,4-dihydroxypiperidine, a building block with significant potential in medicinal chemistry.[4]

Caption: Key application areas of 4-(benzyloxy)-3,3-difluoropiperidine.

Conformational Considerations

The introduction of gem-difluoro substituents on a piperidine ring has a significant impact on its conformational preferences. The strong gauche effect between the fluorine atoms and adjacent C-C bonds, as well as dipole-dipole interactions, can favor specific chair conformations. A comprehensive understanding of these conformational biases is crucial for structure-based drug design, as the three-dimensional arrangement of substituents on the piperidine ring will dictate its binding to a biological target. While specific conformational studies on 4-(benzyloxy)-3,3-difluoropiperidine have not been reported, related studies on fluorinated piperidines provide valuable insights into the likely conformational behavior of this scaffold.

Conclusion and Future Outlook

4-(Benzyloxy)-3,3-difluoropiperidine is a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated piperidine core and a benzyloxy substituent offers a powerful platform for the development of novel therapeutic agents. The strategic incorporation of the gem-difluoro group allows for the fine-tuning of key physicochemical properties, such as basicity and metabolic stability. While the primary application explored to date is in the development of dopamine D4 receptor antagonists, the synthetic versatility of this scaffold opens up possibilities for its use in a wide range of drug discovery programs. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this promising fluorinated building block.

References

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. Available from: [Link]

-

Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. Available from: [Link]

-

4,4-Difluoropiperidine hydrochloride | 144230-52-4. PubChem. Available from: [Link]

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 56776981. PubChem. Available from: [Link]

-

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 56932106. PubChem. Available from: [Link]

-

Synthesis and Biological Evaluation of PF-543 Derivative Containing Aliphatic Side Chain. (2019). Chemical & Pharmaceutical Bulletin, 67(6), 579-585. Available from: [Link]

-

Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202300298. Available from: [Link]

-

Saeedi, S., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available from: [Link]

-

Zhao, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 334-342. Available from: [Link]

-

Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available from: [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-(Benzyloxy)-3,3-difluoropiperidine: Synthesis, Derivatization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(benzyloxy)-3,3-difluoropiperidine, its structural analogs, and derivatives. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmacology. The strategic incorporation of the gem-difluoro moiety on the piperidine ring offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules, making this scaffold a subject of significant interest in modern drug discovery.[1][2] This document delves into the synthesis of the core structure, methods for derivatization, structure-activity relationships (SAR), and key applications, with a particular focus on the development of selective dopamine D4 receptor antagonists.

The Strategic Advantage of Fluorination in Piperidine Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] In the context of the piperidine ring, a ubiquitous motif in pharmaceuticals, the gem-difluorination at the 3- or 4-position imparts several advantageous modifications:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for fine-tuning ligand-receptor interactions and improving oral bioavailability by altering the ionization state at physiological pH.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the fluorinated positions resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer in vivo half-life of drug candidates.[2]

-

Conformational Control: The presence of the difluoromethyl group can influence the conformational preference of the piperidine ring, which can be critical for optimizing binding to a biological target.

-

Lipophilicity and Permeability: Fluorination can modulate the lipophilicity of a molecule, which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.

The 4-(benzyloxy)-3,3-difluoropiperidine scaffold, in particular, combines these benefits with a versatile handle for further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

Synthesis of the 4-(Benzyloxy)-3,3-difluoropiperidine Core

The synthesis of 4-(benzyloxy)-3,3-difluoropiperidine is a multi-step process that requires careful control of reaction conditions. The following protocol provides a detailed methodology for the preparation of the N-Boc protected intermediate, a key precursor for further derivatization.

Experimental Protocol: Synthesis of tert-butyl 4-(benzyloxy)-3,3-difluoropiperidine-1-carboxylate

This protocol is adapted from established synthetic routes for 4-substituted-3,3-difluoropiperidines.

Materials and Reagents:

-

N-Boc-4-piperidone

-

Trifluorosulfonylmorpholine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Sodium borohydride

-

Methanol

-

Sodium hydride

-

Benzyl bromide

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

Step 1: Fluorination of N-Boc-4-piperidone

-

In a four-necked flask, dissolve N-Boc-4-piperidone (1 equivalent) in dichloromethane.

-

Cool the reaction mixture to 15-20°C using an ice-water bath and purge the system with argon.

-

Slowly add trifluorosulfonylmorpholine (a fluorinating agent) dropwise over a period of 4 hours, maintaining the internal temperature between 10-30°C.[3]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude N-Boc-4,4-difluoropiperidine.[3]

Step 2: Reduction to N-Boc-4-hydroxy-3,3-difluoropiperidine

-

Dissolve the crude N-Boc-4,4-difluoropiperidine in methanol.

-

Cool the solution to 0°C and add sodium borohydride portion-wise.

-

Stir the reaction at room temperature until the reduction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water and concentrate the mixture under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by flash column chromatography to yield N-Boc-4-hydroxy-3,3-difluoropiperidine.

Step 3: Benzylation of the Hydroxyl Group

-

To a solution of N-Boc-4-hydroxy-3,3-difluoropiperidine (1 equivalent) in anhydrous THF at 0°C, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then add benzyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(benzyloxy)-3,3-difluoropiperidine-1-carboxylate.

Characterization Data:

The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include those for the Boc protecting group (singlet around 1.48 ppm), the piperidine ring protons (multiplets between 1.8-4.0 ppm), the benzylic protons (singlet around 4.6 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2-7.4 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals include the Boc carbonyl carbon (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the piperidine ring (between 25-70 ppm, with the CF₂ carbon appearing as a triplet), the benzylic carbon (around 70 ppm), and the aromatic carbons (between 127-138 ppm).[4][5][6][7][8]

-

Mass Spectrometry (ESI+): The expected mass for the protonated molecule [M+H]⁺ should be observed.

Derivatization of the 4-(Benzyloxy)-3,3-difluoropiperidine Scaffold

The N-Boc protected 4-(benzyloxy)-3,3-difluoropiperidine is a versatile intermediate for the synthesis of a wide range of derivatives. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then be functionalized through various methods.

Experimental Protocol: N-Alkylation and Reductive Amination

Boc Deprotection:

-

Dissolve tert-butyl 4-(benzyloxy)-3,3-difluoropiperidine-1-carboxylate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude 4-(benzyloxy)-3,3-difluoropiperidine salt.

N-Alkylation:

-

Dissolve the crude 4-(benzyloxy)-3,3-difluoropiperidine salt in a suitable solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add the desired alkylating agent (e.g., a substituted benzyl bromide) (1.1 equivalents).

-

Stir the reaction at room temperature or elevated temperature until completion (monitor by TLC or LC-MS).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.[9]

Reductive Amination:

-

Dissolve the crude 4-(benzyloxy)-3,3-difluoropiperidine salt in a solvent such as dichloromethane or 1,2-dichloroethane.

-

Add the desired aldehyde or ketone (1.1 equivalents) and a mild reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent and purify by column chromatography.[9]

Application in Drug Discovery: Dopamine D4 Receptor Antagonists

A significant application of the 4-(benzyloxy)-3,3-difluoropiperidine scaffold is in the development of selective antagonists for the dopamine D4 receptor (D4R).[10] The D4 receptor is implicated in various neurological and psychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias.[11][12]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on derivatives of 4-(benzyloxy)-3,3-difluoropiperidine to optimize their potency and selectivity for the D4 receptor. The general structure of these antagonists consists of the core piperidine scaffold, an N-substituent, and modifications to the benzyloxy group.

Table 1: SAR of 4-(Benzyloxy)-3,3-difluoropiperidine Analogs as D4R Antagonists [1][13][14][15]

| Compound ID | N-Substituent (Ar¹) | O-Substituent (Ar²) | D4R Kᵢ (nM) | cLogP | CNS MPO Score |

| A-1 | 3-Fluoro-4-methoxybenzyl | 4-Fluorophenyl | 140 | >5.0 | <4.0 |

| A-2 | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorophenyl | 5.5 | >5.0 | <4.0 |

| A-3 | 3-Fluoro-4-methoxybenzyl | 3-Methylphenyl | 13 | >5.0 | <4.0 |

| B-1 | 2-Imidazo[1,2-a]pyridin-6-yl | 4-Cyanophenoxy | 1.7 | <3.1 | >5.0 |

| B-2 | 2-Imidazo[1,2-a]pyridin-6-yl | 3,4-Difluorophenoxy | 2.7 | <3.1 | >5.0 |

| B-3 | 2-Imidazo[1,2-a]pyridin-6-yl | 4-Fluoro-3-methylphenoxy | 6.5 | <3.1 | >5.0 |

| C-1 | 6-Chloro-2-imidazo[1,2-b]pyridazin-3-yl | 3,4-Difluorophenyl | 2.6 | 2.0-2.7 | >4.5 |

| C-2 | 6-Chloro-2-imidazo[1,2-b]pyridazin-3-yl | 3-Fluorophenyl | 5.5 | 2.0-2.7 | >4.5 |

Key SAR Insights:

-

N-Substituent: The nature of the N-substituent is critical for potency and selectivity. Large, heterocyclic groups, such as imidazopyridines and imidazopyridazines, have been shown to be highly effective.[13]

-

O-Substituent: Electron-withdrawing groups on the phenyl ring of the benzyloxy moiety, such as fluoro and cyano groups, generally enhance binding affinity. The position of these substituents also plays a significant role.[13][14]

-

Physicochemical Properties: The gem-difluoro group at the 3-position can lower the pKa of the piperidine nitrogen, which may impact brain penetration. Careful optimization of the overall lipophilicity (cLogP) and the CNS Multi-Parameter Optimization (MPO) score is necessary to achieve desirable pharmacokinetic properties for CNS-targeted drugs.[1][13]

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that belong to the D2-like family. Upon activation by dopamine, they couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12] D4R antagonists block this signaling cascade.

Caption: Dopamine D4 Receptor Signaling Pathway and the Mechanism of Action of Antagonists.

In Vitro Metabolic Stability Assessment

Evaluating the metabolic stability of new chemical entities is a critical step in drug discovery. The 3,3-difluoro substitution in the piperidine ring is intended to improve metabolic stability. The following is a general protocol for assessing the in vitro metabolic stability of 4-(benzyloxy)-3,3-difluoropiperidine derivatives using liver microsomes.

Experimental Protocol: Microsomal Stability Assay

Materials and Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human or other species)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile with an internal standard

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in phosphate buffer.

-

In a 96-well plate, add the liver microsome suspension to the wells.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: A generalized workflow for an in vitro microsomal stability assay.

Broader Applications and Future Directions

While the primary focus of research on 4-(benzyloxy)-3,3-difluoropiperidine analogs has been on dopamine D4 receptor antagonism, the unique properties of this scaffold suggest its potential for broader applications in medicinal chemistry. The strategic placement of the gem-difluoro group can be leveraged to develop ligands for other GPCRs and ion channels. Future research may explore the derivatization of this core to target other CNS receptors or to develop peripherally restricted agents for non-CNS targets. The continued exploration of fluorinated piperidines will undoubtedly lead to the discovery of novel and improved therapeutic agents.

References

-

Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

-

Grygorenko, O. O., et al. (2023). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 27(2). [Link]

-

Kappe, C. O., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3183. [Link]

-

Abilov, Z., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 6-12. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Leone, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 2007-2018. [Link]

-

Jeffries, D. E., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

- Google Patents. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride. CN111116456B.

-

Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

Ogawa, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

-

Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

-

Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

-

Wikipedia. (2023). Dopamine receptor D4. [Link]

-

Vicini, P., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(11), 3183. [Link]

-

Belostotskii, A. M., & Hassner, A. (1994). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Magnetic Resonance in Chemistry, 32(5), 249-261. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Le, T. C., & Isbell, T. A. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 13(10), 1369-1378. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Initial Biological Activity Screening of 4-(Benzyloxy)-3,3-difluoropiperidine: A Strategic Approach to Early-Phase Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] The strategic introduction of fluorine atoms can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity.[4][5] This guide presents a comprehensive, tiered strategy for the initial biological activity screening of 4-(benzyloxy)-3,3-difluoropiperidine, a novel compound with potential therapeutic value. We will detail a logical, field-proven workflow, moving from foundational cytotoxicity and liability assessment to targeted receptor screening and preliminary ADME profiling. The causality behind each experimental choice is explained, providing a robust framework for researchers to efficiently evaluate this and similar fluorinated heterocyclic compounds, ensuring that resources are focused on candidates with the highest probability of success.[6][7]

Introduction: Rationale and Strategic Imperative

The 4-(benzyloxy)-3,3-difluoropiperidine structure combines three key pharmacophoric elements: the privileged piperidine ring, a gem-difluoro group, and a benzyloxy substituent. This combination warrants a systematic and hypothesis-driven screening approach.

-

The Piperidine Core: This saturated heterocycle is prevalent in a multitude of CNS-active drugs, including antipsychotics and analgesics, due to its ability to present substituents in a defined three-dimensional space for optimal target interaction.[1][8] Its basic nitrogen is often crucial for forming salt-bridge interactions with acidic residues in receptor binding pockets.

-

Gem-Difluorination: The introduction of a CF2 group adjacent to the oxygen-bearing carbon (C4) is a critical design choice. This modification can significantly lower the pKa of the piperidine nitrogen, which may reduce off-target activity at channels like hERG, a major source of cardiac toxicity.[5] Furthermore, this fluorination can enhance metabolic stability by blocking a potential site of oxidation and may improve membrane permeability.[4]

-

The Benzyloxy Moiety: This group adds lipophilicity, which can be crucial for blood-brain barrier (BBB) penetration, a prerequisite for CNS drugs.[9] It also provides a vector for interaction with aromatic-recognizing residues within target proteins.

Given these structural features, our initial screening strategy will prioritize the evaluation of this compound for CNS-related activities while simultaneously identifying any potential liabilities that would preclude further development.

Tier 1: Foundational Profiling - Establishing a Baseline

The first tier of screening is designed as a "fail-fast" filter to eliminate compounds with undesirable fundamental properties before committing significant resources. This stage assesses general toxicity and physicochemical characteristics.

In Vitro Cytotoxicity Assessment

It is essential to determine the concentration range at which 4-(benzyloxy)-3,3-difluoropiperidine exhibits cytotoxic effects to distinguish true pharmacological activity from non-specific toxicity in subsequent assays. We will employ two complementary, standard colorimetric assays using a relevant cell line, such as the human neuroblastoma line SH-SY5Y, to assess potential neurotoxicity.[10]

Table 1: Hypothetical Cytotoxicity Data for 4-(Benzyloxy)-3,3-difluoropiperidine

| Assay Type | Cell Line | Exposure Time | IC50 (µM) [Mean ± SD] |

|---|---|---|---|

| MTT (Metabolic Viability) | SH-SY5Y | 48 hours | > 100 |

| LDH (Membrane Integrity) | SH-SY5Y | 48 hours | > 100 |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.[11][12][13]

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 8,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[13]

-

Compound Treatment: Prepare serial dilutions of 4-(benzyloxy)-3,3-difluoropiperidine (e.g., from 0.1 to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake gently for 15 minutes.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.[13]

Experimental Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH released from the cytosol of cells with compromised membrane integrity.[12][14]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

-

Controls: Include a vehicle control (spontaneous LDH release), a maximum LDH release control (cells treated with a lysis buffer), and a background control (medium only).[12]

-

Incubation: Incubate the plate for 48 hours.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's kit instructions and add 50 µL to each well containing supernatant.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.[12]

-

Absorbance Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[12]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.

Tier 2: Primary Target Screening - A CNS-Focused Panel

The structural alerts within 4-(benzyloxy)-3,3-difluoropiperidine strongly suggest potential interactions with CNS targets. This tier utilizes competitive radioligand binding assays to determine the compound's affinity for a panel of receptors commonly modulated by piperidine-containing drugs.

Rationale for Target Selection

-

Dopamine Receptors (D2, D3, D4): The piperidine scaffold is a classic feature of D2/D3 antagonists used in antipsychotics. The 4,4-difluoropiperidine moiety, in particular, has been explored for D4 receptor antagonists.[15][16]

-

Serotonin Receptors (5-HT1A, 5-HT2A): These receptors are critical targets for anxiolytics, antidepressants, and atypical antipsychotics.

-

Sigma Receptors (σ1, σ2): These enigmatic receptors are involved in cellular stress responses and neuronal signaling. Piperidine derivatives are well-known high-affinity sigma receptor ligands.[17][18]

Workflow and Data Presentation

The screening will be conducted via competitive binding assays, where the test compound's ability to displace a specific, high-affinity radioligand from its receptor is measured. The primary output is the inhibitor constant (Ki), which reflects the compound's binding affinity.

Table 2: Hypothetical Receptor Binding Affinity Profile

| Target Receptor | Radioligand | Test Compound Ki (nM) [Mean ± SD] |

|---|---|---|

| Dopamine D2 | [3H]-Spiperone | 850 ± 75 |

| Dopamine D3 | [3H]-Spiperone | 620 ± 50 |

| Dopamine D4 | [3H]-Spiperone | 8.5 ± 1.2 |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | > 10,000 |

| Serotonin 5-HT2A | [3H]-Ketanserin | > 10,000 |

| Sigma σ1 | [3H]-(+)-Pentazocine | 150 ± 22 |

| Sigma σ2 | [3H]-DTG | 45 ± 6.8 |

The hypothetical data above suggest that 4-(benzyloxy)-3,3-difluoropiperidine is a potent and selective ligand for the Dopamine D4 receptor, with moderate affinity for the Sigma σ2 receptor.

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocol: Dopamine D4 Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound for the human Dopamine D4 (hD4) receptor.[15]

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the hD4 receptor.

-

Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific binding control: 10 µM Haloperidol.

-

Test compound (4-(benzyloxy)-3,3-difluoropiperidine) at various concentrations.

-

96-well plates, glass fiber filters, and a cell harvester.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in order: 50 µL of assay buffer (for total binding), non-specific binding control, or test compound dilution.

-

Add 50 µL of [3H]-Spiperone (final concentration ~0.2 nM).

-

Add 100 µL of the cell membrane suspension (containing ~20-40 µg of protein).

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Use non-linear regression analysis to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Tier 3: Preliminary ADME & Functional Profiling

With a promising primary target identified (D4 receptor), the next logical step is to gather initial data on the compound's functional activity and its drug-like properties. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics are a major cause of drug development failure.[6][7][19]

Functional Activity Assessment

It is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor. This is typically assessed using a cell-based functional assay, such as a cAMP (cyclic adenosine monophosphate) assay, as D4 is a Gi-coupled receptor. An antagonist will block the effect of a known agonist, while an agonist will produce a response itself.

Preliminary ADME (pADME) Screening

A small panel of high-throughput in vitro assays can provide an early indication of the compound's pharmacokinetic potential.[6][19][20]

-

Metabolic Stability: Assessed by incubating the compound with human liver microsomes (HLM) and measuring the rate of its disappearance over time. A high clearance rate suggests poor metabolic stability.

-

Plasma Protein Binding (PPB): High binding to plasma proteins reduces the free fraction of the drug available to act on its target. This is often measured by equilibrium dialysis.

-

Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as an initial, rapid screen to predict passive diffusion across the blood-brain barrier.

Table 3: Hypothetical pADME and Functional Data

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| D4 Functional Assay | Mode of Action | Antagonist | Blocks agonist-induced signaling |

| Metabolic Stability | HLM Intrinsic Clearance (µL/min/mg) | 15 | Low clearance, likely stable |

| Plasma Protein Binding | % Bound (Human) | 85% | Moderate binding |

| Permeability | PAMPA-BBB (Pe x 10-6 cm/s) | 5.2 | High probability of CNS penetration |

Data Integration and Decision Logic

The culmination of this initial screening cascade is a data-driven decision on the future of 4-(benzyloxy)-3,3-difluoropiperidine. The goal is to integrate all data points to classify the compound as a "hit" worthy of a full lead optimization campaign.

Caption: Decision logic for hit-to-lead progression.

Based on our hypothetical data, 4-(benzyloxy)-3,3-difluoropiperidine would be classified as a promising hit:

-

Potent: It displays high affinity for the D4 receptor (Ki = 8.5 nM).

-

Selective: It shows >50-fold selectivity over other screened receptors.

-

Safe Profile (Initial): It is non-cytotoxic at concentrations well above its effective dose (IC50 > 100 µM).

-

Favorable ADME Profile: It demonstrates good metabolic stability and high predicted BBB permeability.

This profile justifies its advancement into a full lead optimization program, where medicinal chemists would work to further enhance potency, selectivity, and drug-like properties.

References

-

Hodgson, J. (2009). ADDME – Avoiding Drug Development Mistakes Early: central nervous system drug discovery perspective. BMC Neurology, 9(Suppl 1), S1. [Link]

-

Pașca, B., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Sagan, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 14649. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Sagan, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Chan, G. K., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(10), e76846. [Link]

-

ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]

-

Charles River Laboratories. (n.d.). Rapid Pharmacokinetic Screening for Drug Discovery. Charles River Laboratories. [Link]

-

ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. [Link]

-

Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2). [Link]

-

S, S. U. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current Drug Metabolism, 7(2), 165-182. [Link]

-

Rossi, M., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 11(7), 845-854. [Link]

-

Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523. [Link]

-

Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]

-

Chimera Biotec. (n.d.). Ultra sensitive PK bioanalytical sample testing Pharmacokinetic Assays. Chimera Biotec. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

YouTube. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. [Link]

-

The Scientist. (2014). The Importance of Pharmacokinetics Testing Before Beginning Clinical Trials. The Scientist. [Link]

-

Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 80, 209-220. [Link]

-

YouTube. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]

-

ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

James, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4825. [Link]

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

-

Frontiers. (n.d.). Novel Psychoactive Drugs. Frontiers Research Topic. [Link]

-

Faizi, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 8(2), 123-132. [Link]

-

Agilent. (n.d.). Testing For Novel Psychoactive Substances. Agilent. [Link]

-

Murali, K., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 17(24), e202200465. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADDME – Avoiding Drug Development Mistakes Early: central nervous system drug discovery perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Screening for human ADME/Tox drug properties in drug discovery / Drug Discovery Today, 2001 [sci-hub.box]

- 8. ijnrd.org [ijnrd.org]

- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(Benzyloxy)-3,3-difluoropiperidine: A Technical Guide

Introduction

4-(Benzyloxy)-3,3-difluoropiperidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile building block in the synthesis of novel therapeutics. Its structural rigidity and the electronic properties imparted by the gem-difluoro group make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(Benzyloxy)-3,3-difluoropiperidine, grounded in field-proven insights and supported by authoritative references.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 4-(Benzyloxy)-3,3-difluoropiperidine, with the IUPAC name 3,3-difluoro-4-(phenylmethoxy)piperidine, forms the basis for interpreting its spectral data. The key structural motifs that give rise to characteristic spectroscopic signals are the piperidine ring, the gem-difluoro group at the 3-position, the benzyloxy substituent at the 4-position, and the secondary amine functionality.

// Atom nodes N1 [label="N", pos="0,0.85!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.4!"]; H_N [label="H", pos="0,1.5!"]; F3a [label="F", pos="-2.2,-0.4!"]; F3b [label="F", pos="-2.2,-1.2!"]; O4 [label="O", pos="0,-2.5!"]; C7 [label="CH2", pos="0,-3.5!"]; C8 [label=" ", shape=point, pos="0,-4.5!"]; // Benzene ring center

// Benzene ring nodes C9 [label="C", pos="-0.866,-5.0!"]; C10 [label="C", pos="0.866,-5.0!"]; C11 [label="C", pos="1.2,-6.0!"]; C12 [label="C", pos="0,-6.5!"]; C13 [label="C", pos="-1.2,-6.0!"];

// Edges for piperidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N;

// Edges for substituents C3 -- F3a; C3 -- F3b; C4 -- O4; O4 -- C7; C7 -- C8;

// Edges for benzene ring C8 -- C9; C8 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9;

// Invisible edges for positioning benzene ring edge [style=invis]; C7 -- C9; C7 -- C10; C9 -- C13; C10 -- C11; C11 -- C12; C12 -- C13; }

Figure 1: Molecular Structure of 4-(Benzyloxy)-3,3-difluoropiperidineNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 4-(Benzyloxy)-3,3-difluoropiperidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while the presence of fluorine introduces characteristic couplings that are invaluable for confirming the structure. The synthesis of this compound has been reported, and the supporting information for such syntheses typically contains detailed NMR data.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(Benzyloxy)-3,3-difluoropiperidine is expected to exhibit distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the piperidine ring protons, and the amine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Phenyl (5H) | 7.2 - 7.4 | Multiplet | |

| Benzylic CH₂ (2H) | ~4.6 | Singlet or AB quartet | |

| H-4 (1H) | ~3.8 - 4.0 | Multiplet | |

| Piperidine CH₂ (6H) | 2.8 - 3.5 | Multiplets | |

| NH (1H) | Broad singlet |

-

Aromatic Protons: The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm).

-

Benzylic Protons: The two protons of the benzylic methylene group (O-CH₂-Ph) are expected to appear as a singlet or a closely spaced AB quartet around δ 4.6 ppm.

-

Piperidine Protons: The protons on the piperidine ring will exhibit complex multiplets due to proton-proton and proton-fluorine couplings. The proton at C-4, being adjacent to the electronegative oxygen and the difluorinated carbon, is expected to be downfield shifted. The protons at C-2, C-5, and C-6 will appear as overlapping multiplets.

-

Amine Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the two fluorine atoms at C-3 will cause the C-3 signal to appear as a triplet due to one-bond carbon-fluorine coupling. Carbons adjacent to the difluorinated center (C-2 and C-4) will also exhibit coupling to the fluorine atoms (two-bond C-F coupling), appearing as triplets.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Phenyl (ipso-C) | ~138 | Singlet |

| Phenyl (ortho, meta, para-C) | 127 - 129 | Singlets |

| C-3 | ~115 - 125 | Triplet |

| Benzylic CH₂ | ~70 | Singlet |

| C-4 | ~75 | Triplet |

| Piperidine CH₂ (C-2, C-5, C-6) | 40 - 55 | C-2 and C-5 may show triplet splitting |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of 4-(Benzyloxy)-3,3-difluoropiperidine.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(Benzyloxy)-3,3-difluoropiperidine will show characteristic absorption bands for the N-H, C-H, C-O, C-N, and C-F bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

For ATR, place a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For 4-(Benzyloxy)-3,3-difluoropiperidine, the molecular weight is 227.25 g/mol .

Expected Fragmentation Pattern

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 227 may be observed. Common fragmentation pathways for benzylic ethers and piperidines include:

-

Benzylic Cleavage: Cleavage of the C-O bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak.

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom in the piperidine ring.

-

Loss of HF: Elimination of one or two molecules of hydrogen fluoride.

M [label="[M]⁺˙\nm/z 227", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[C₇H₇]⁺\nm/z 91\n(Benzyl Cation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="[M - C₇H₇]⁺\nm/z 136", fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="[M - HF]⁺˙\nm/z 207", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> frag1 [label="Benzylic Cleavage"]; M -> frag2 [label="Loss of Benzyl Radical"]; M -> frag3 [label="Loss of HF"]; }

Figure 2: Predicted Mass Spectrometry Fragmentation PathwayExperimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and is more likely to show the protonated molecular ion [M+H]⁺ at m/z 228.

-

-

Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Identify the molecular ion peak and major fragment ions to confirm the structure.

-

Conclusion

The spectroscopic data of 4-(Benzyloxy)-3,3-difluoropiperidine provides a unique fingerprint for its identification and structural confirmation. The combination of NMR, IR, and MS techniques offers a comprehensive characterization of this important synthetic building block. The insights provided in this guide, including predicted spectral features and detailed experimental protocols, will aid researchers in the accurate analysis of this compound and its derivatives, thereby facilitating advancements in drug discovery and development.

References

-